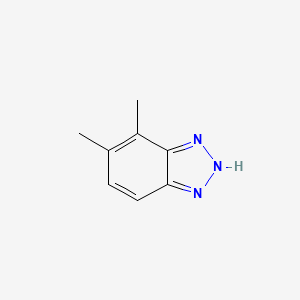

4,5-dimethyl-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

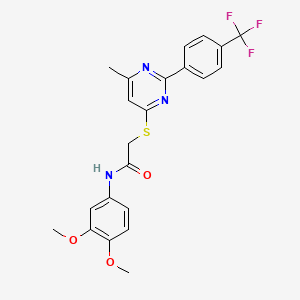

4,5-Dimethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole . Benzotriazoles are mainly used as corrosion inhibitors and are widely distributed in the environment .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

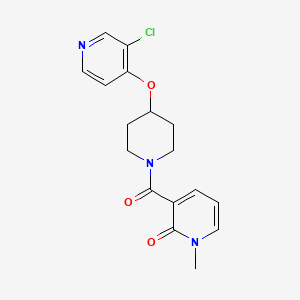

The molecular formula of 4,5-Dimethyl-1H-1,2,3-benzotriazole is C8H9N3 . Its structure includes a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-1,2,3-benzotriazole has a predicted density of 1.217±0.06 g/cm3 and a predicted boiling point of 373.5±11.0 °C .科学的研究の応用

Medicinal Chemistry

DMBT has garnered interest in medicinal chemistry due to its potential therapeutic properties. Notably:

- c-Met Inhibition : Some derivatives of DMBT exhibit potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase. For instance, the clinical candidate Savolitinib contains a 1,2,3-triazole-fused pyrazine substructure .

- GABA A Modulation : Certain DMBT-containing heterocycles have demonstrated allosteric modulating activity on GABA A receptors .

Organic Electronics

DMBT finds applications in organic and printed electronics:

- n-Type Dopant for C60 Fullerene : It acts as an n-type dopant for C60 fullerene , which is an n-type semiconductor used in organic electronic devices .

- Solution-Processed Organic Thin Film Transistors (OTFTs) : DMBT serves as an air-stable n-type dopant in solution-processed n-channel OTFTs .

Polymers and Solar Cells

DMBT-containing heterocycles have been incorporated into polymers for various purposes:

作用機序

Target of Action

Benzotriazole derivatives, which include 4,5-dimethyl-1h-1,2,3-benzotriazole, have been found to exhibit a broad spectrum of biological properties . They have been used extensively in the synthesis of molecules of varied biological and pharmaceutical importance .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes these derivatives susceptible to such binding .

Biochemical Pathways

Benzotriazole derivatives have been associated with a variety of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known to be poorly biodegradable, suggesting that they may persist in the body for extended periods .

Result of Action

Benzotriazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 4,5-dimethyl-1H-1,2,3-benzotriazole can be influenced by environmental factors. For instance, benzotriazoles are commonly used in the manufacture of aircraft de-icing/antifreeze fluids, coolants, etc., and have been detected in a variety of water environments . This suggests that the action, efficacy, and stability of 4,5-dimethyl-1H-1,2,3-benzotriazole may be influenced by its environmental context.

Safety and Hazards

将来の方向性

Given its widespread use and environmental persistence, more research is needed to understand the long-term environmental effects of 4,5-Dimethyl-1H-1,2,3-benzotriazole . Advanced oxidation processes (AOPs) can not only effectively remove it from water but also reduce its toxic effects on aquatic organisms .

特性

IUPAC Name |

4,5-dimethyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXICLUNGKDYXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)

![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)